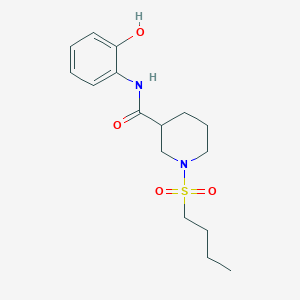

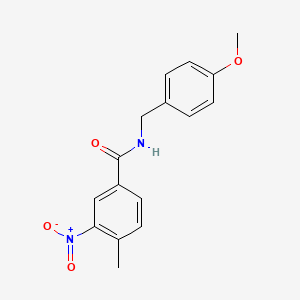

1-(butylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound "1-(butylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide" is part of a class of substances that have been synthesized and studied for their biological activities and chemical properties. This compound is related to various derivatives that have been explored for their interactions with biological enzymes and potential as therapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including coupling reactions, substitutions, and the use of specific reagents like sodium hydride (NaH) and dimethylformamide (DMF) to achieve the desired sulfonamide derivatives bearing a piperidine nucleus. For example, derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized through a series of reactions starting from benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution reactions (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR (1H-NMR, 13C NMR), and mass spectrometry. These techniques provide detailed information about the molecular framework and the functional groups present in the compounds. For instance, N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives were characterized to confirm their structures (Khalid et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving these compounds include nucleophilic substitutions, hydrosilylation of N-aryl imines, and reactions with organometallic reagents. The functional groups, such as the sulfonyl and carbonyl moieties, play crucial roles in these reactions, affecting the compounds' reactivity and interaction with biological targets. The bioactivity of these compounds, particularly against enzymes like lipoxygenase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), has been evaluated, showing potential biological activities (Khalid et al., 2013).

Wissenschaftliche Forschungsanwendungen

Chiral Sulfinamide Applications in Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides access to diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, crucial for natural product synthesis and therapeutically relevant compounds (Philip et al., 2020).

Antiviral and Antitumor Properties of Sulfone Derivatives

Indolylarylsulfones have been identified as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors. Their structure-activity relationship studies have led to promising drug candidates for AIDS treatment, highlighting the therapeutic importance of sulfone derivatives in antiviral and potentially antitumor applications (Famiglini & Silvestri, 2018).

Sulfonamide Inhibitors in Cancer Research

Sulfonamide compounds have been recognized for their significant roles across various therapeutic areas, including as bacteriostatic antibiotics, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent studies have also explored sulfonamides as anticancer agents, demonstrating their versatility and potential in drug development (Gulcin & Taslimi, 2018).

Applications in Nanofiltration Membrane Modification

Polysulfone and poly(ether)sulfone, closely related to sulfonyl-based compounds, have been used in nanofiltration membranes. Chemical modification methods aim to enhance these membranes' hydrophilicity, improving performance in water treatment applications. This highlights the importance of sulfonyl and related groups in environmental engineering and technology (Bruggen, 2009).

Environmental Impact and Removal Techniques

The persistence of sulfamethoxazole, a sulfonamide antibiotic, in the environment has prompted research into its removal from aqueous solutions. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored, demonstrating the environmental science field's focus on mitigating the impact of such compounds (Prasannamedha & Kumar, 2020).

Eigenschaften

IUPAC Name |

1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-2-3-11-23(21,22)18-10-6-7-13(12-18)16(20)17-14-8-4-5-9-15(14)19/h4-5,8-9,13,19H,2-3,6-7,10-12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVVZXWBEVDFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)